N-(1-methylpiperidin-4-yl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N~7~-(1-METHYL-4-PIPERIDYL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with additional functional groups that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N7-(1-METHYL-4-PIPERIDYL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves the formation of the triazolopyrimidine core followed by the introduction of the piperidyl and phenyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, often using catalysts to facilitate the reaction. The Dimroth rearrangement is a notable reaction used in the synthesis of such compounds, where the rearrangement of heteroatoms within the ring system occurs .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, temperature, and pressure conditions are critical to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
N~7~-(1-METHYL-4-PIPERIDYL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N~7~-(1-METHYL-4-PIPERIDYL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N7-(1-METHYL-4-PIPERIDYL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets within cells. This compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The binding of the compound to these targets can disrupt normal cellular functions, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrimido[1,2-a]benzimidazoles: Known for their pharmacological use.
Oxazolo[5,4-d]pyrimidines: Used in various medicinal applications.
Uniqueness
N~7~-(1-METHYL-4-PIPERIDYL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to its specific structural features, which confer distinct biological activities. The presence of the piperidyl and phenyl groups, along with the triazolopyrimidine core, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H20N6O |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-(1-methylpiperidin-4-yl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C18H20N6O/c1-23-9-7-14(8-10-23)21-17(25)16-11-15(13-5-3-2-4-6-13)22-18-19-12-20-24(16)18/h2-6,11-12,14H,7-10H2,1H3,(H,21,25) |
InChI Key |
VIOWMWFAUVLKLI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4 |
Origin of Product |
United States |
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